4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one
Description
4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a hydroxyl group at the 8-position and methyl substituents at the 2- and 3-positions. The 6-position of the imidazo[1,2-a]pyridine ring is substituted with a morpholin-3-one moiety, a saturated oxygen- and nitrogen-containing heterocycle.
The imidazo[1,2-a]pyridine scaffold is prized for its bioisosteric resemblance to purines, enabling interactions with ATP-binding pockets in enzymes .
Properties
CAS No. |
918798-31-9 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one |
InChI |
InChI=1S/C13H15N3O3/c1-8-9(2)16-6-10(5-11(17)13(16)14-8)15-3-4-19-7-12(15)18/h5-6,17H,3-4,7H2,1-2H3 |
InChI Key |
FRYRTAOBBBQTLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)O)N3CCOCC3=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one typically involves multi-step reactions. One common synthetic route includes the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. The reaction conditions often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
R8 Substitution: The target compound’s 8-hydroxy group distinguishes it from chloro-substituted analogs (e.g., compounds in ).
R6 Substituents: The morpholin-3-one ring offers a balance of polarity and conformational rigidity, contrasting with piperazine/piperidine derivatives in .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxy and morpholinone groups in the target compound suggest higher aqueous solubility than chloro- or bromo-substituted analogs (e.g., ), which are more lipophilic.
- Synthetic Accessibility: Derivatives with piperazine/piperidine substituents (e.g., ) often require multi-step functionalization, whereas morpholinone rings may simplify synthesis due to commercial availability of morpholine precursors.
- Safety Profile : Brominated analogs (e.g., ) exhibit higher acute toxicity (GHS Category 2), while hydroxy-substituted compounds are generally better tolerated, though specific data for the target molecule remains unpublished.
Biological Activity
4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one is a heterocyclic compound characterized by a unique structure that combines a morpholine ring with an imidazo[1,2-a]pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 248.29 g/mol
- Structural Features : The compound features a morpholine ring that enhances its solubility and pharmacological properties, while the imidazo[1,2-a]pyridine structure is crucial for its biological activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in tumor growth, making it a candidate for further pharmacological development. The compound's mechanism of action involves interaction with various biological targets such as enzymes and receptors critical to cancer progression .
Case Studies on Anticancer Activity :
- Study A : In vitro tests demonstrated that the compound exhibited antiproliferative activity against several cancer cell lines, with IC values ranging from 1.2 to 5.3 μM. This indicates a strong potential for selective targeting of cancer cells .
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.7 |
| HEK293 | 5.3 |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. Studies have indicated its effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values demonstrating significant antibacterial effects .
Antimicrobial Efficacy :
- Gram-positive Strain : E. faecalis (MIC = 8 μM)
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Interaction studies using molecular docking techniques have provided insights into how this compound binds to enzymes and receptors, which is essential for understanding its therapeutic potential and possible side effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminoimidazo[1,2-a]pyridine | Contains an amino group; lacks morpholine | Known for mutagenic properties |
| 4-(6-Hydroxypyridin-3-yl)morpholin-3-one | Similar morpholine structure; different pyridine | Exhibits anti-inflammatory activity |
| 5-Methylimidazo[1,2-a]pyridine | Methyl substitution at different position; no morpholine | Associated with carcinogenicity |
The combination of functional groups in this compound allows it to exhibit both solubility and biological activities not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
